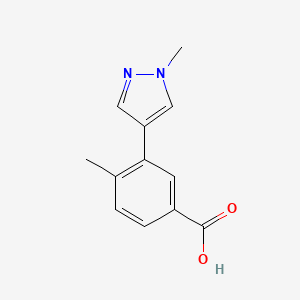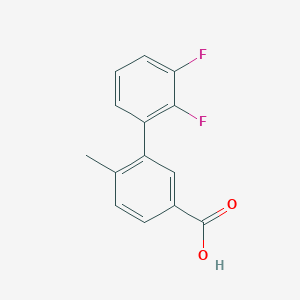![molecular formula C13H16BrNO B7936292 N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936292.png)
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine is a synthetic organic compound characterized by the presence of a brominated phenyl ring, an allyloxy group, and a cyclopropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine typically involves multiple steps:
Bromination: The starting material, 2-hydroxy-5-methylbenzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Allylation: The brominated intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form the allyloxy derivative.
Cyclopropanation: The allyloxy derivative is subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent to introduce the cyclopropane ring.
Amination: Finally, the cyclopropanated intermediate is treated with an amine source, such as ammonia or an amine derivative, to form the desired cyclopropanamine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the allyloxy group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Epoxides or other oxygenated derivatives.
Reduction: Dehalogenated or hydrogenated products.
Applications De Recherche Scientifique
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent or as a precursor for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{[2-chloro-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine: Similar structure with a chlorine atom instead of bromine.
N-{[2-bromo-5-(methoxy)phenyl]methyl}cyclopropanamine: Similar structure with a methoxy group instead of an allyloxy group.
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]ethyl}amine: Similar structure with an ethylamine group instead of a cyclopropanamine group.
Uniqueness
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine is unique due to the combination of its brominated phenyl ring, allyloxy group, and cyclopropanamine moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
N-[(2-bromo-5-prop-2-enoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-2-7-16-12-5-6-13(14)10(8-12)9-15-11-3-4-11/h2,5-6,8,11,15H,1,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWCXKJROJKRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)Br)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(2-Bromo-4-chlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7936244.png)


![[2-Bromo-5-(2-methylpropoxy)phenyl]methanamine](/img/structure/B7936261.png)
![[2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine](/img/structure/B7936274.png)
![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine](/img/structure/B7936276.png)
amine](/img/structure/B7936281.png)
![N-{[5-(benzyloxy)-2-bromophenyl]methyl}cyclopropanamine](/img/structure/B7936295.png)
![N-[(2-bromo-5-ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B7936311.png)
